2-methylthiane-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-methylthiane-3-carboxylic acid, mixture of diastereomers, is an organic compound that belongs to the class of thianes. Thianes are six-membered sulfur-containing heterocycles. This compound is particularly interesting due to its stereochemistry, as it exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthiane-3-carboxylic acid, mixture of diastereomers, typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable thiol with a halogenated carboxylic acid derivative. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of 2-chloropropionic acid with thiourea in the presence of a base like sodium hydroxide can yield the desired thiane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation of diastereomers can be achieved through techniques such as chromatography or crystallization, depending on the specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions
2-methylthiane-3-carboxylic acid, mixture of diastereomers, can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiane ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiane derivatives depending on the reagents used.
Scientific Research Applications
2-methylthiane-3-carboxylic acid, mixture of diastereomers, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-methylthiane-3-carboxylic acid, mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its carboxylic acid group or sulfur atom. The stereochemistry of the diastereomers can influence the binding affinity and specificity of these interactions. The molecular targets and pathways involved can vary, but they often include sulfur metabolism pathways and carboxylate-binding proteins.
Comparison with Similar Compounds
Similar Compounds
Thiane-3-carboxylic acid: Lacks the methyl group at the 2-position.
2-methylthiophene-3-carboxylic acid: Contains a five-membered thiophene ring instead of a six-membered thiane ring.
2-methylthiane-4-carboxylic acid: The carboxylic acid group is located at the 4-position instead of the 3-position.
Uniqueness
2-methylthiane-3-carboxylic acid, mixture of diastereomers, is unique due to its specific substitution pattern and the presence of diastereomers. This uniqueness can influence its chemical reactivity, physical properties, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2703779-05-7 |
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Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-methylthiane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
UBYKRQXZTLJFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCS1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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